molecular formula C16H11ClFN3OS B2882865 N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide CAS No. 685108-42-3

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide

Cat. No. B2882865
CAS RN: 685108-42-3
M. Wt: 347.79
InChI Key: FARPKEMFEHEADT-UHFFFAOYSA-N
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Description

“N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antiviral Activity

Compounds with a similar structure have shown antiviral activity. For instance, 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown certain anti-tobacco mosaic virus activity .

Antimicrobial Activity

Thiazole derivatives, which include the compound , have been associated with antimicrobial activity. They have been used in the development of new drugs to combat antimicrobial resistance .

Antifungal Activity

Thiazole derivatives have also been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Thiazole derivatives have been studied for their anticancer properties. Some compounds have shown cytotoxic activity on human tumor cell lines .

Anti-inflammatory Activity

Thiazole compounds have been associated with anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-12-5-1-10(2-6-12)14-9-23-16(19-14)21-20-15(22)11-3-7-13(18)8-4-11/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPKEMFEHEADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide

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